molecular formula C18H20ClNO3S2 B12129652 Ethyl 2-{3-[(2-chlorophenyl)sulfanyl]propanamido}-4,5-dimethylthiophene-3-carboxylate

Ethyl 2-{3-[(2-chlorophenyl)sulfanyl]propanamido}-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B12129652
M. Wt: 397.9 g/mol
InChI Key: PEZHFRUNLKVFLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{3-[(2-chlorophenyl)sulfanyl]propanamido}-4,5-dimethylthiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an ethyl ester group, a chlorophenyl sulfanyl group, and a propanamido group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{3-[(2-chlorophenyl)sulfanyl]propanamido}-4,5-dimethylthiophene-3-carboxylate can be achieved through a multi-step process involving the following key steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized using a cyclization reaction involving a suitable precursor, such as a 1,4-diketone, in the presence of sulfur sources like elemental sulfur or sulfur-containing reagents.

    Introduction of the Chlorophenyl Sulfanyl Group: The chlorophenyl sulfanyl group can be introduced through a nucleophilic substitution reaction using a chlorophenyl thiol and an appropriate leaving group on the thiophene ring.

    Attachment of the Propanamido Group: The propanamido group can be attached via an amide coupling reaction using a suitable amine and a carboxylic acid derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{3-[(2-chlorophenyl)sulfanyl]propanamido}-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the chlorophenyl sulfanyl group or to reduce the amide group to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl sulfanyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or dechlorinated products.

    Substitution: New thiophene derivatives with different substituents.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as a drug candidate due to its unique structural features and potential biological activities.

    Biological Studies: The compound can be used in studies to understand its interactions with biological targets, such as enzymes or receptors.

    Chemical Biology: It can serve as a probe to study biochemical pathways and mechanisms.

    Industrial Applications: The compound may find use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ethyl 2-{3-[(2-chlorophenyl)sulfanyl]propanamido}-4,5-dimethylthiophene-3-carboxylate would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It may interact with receptors to modulate their activity.

    Pathway Interference: The compound could interfere with specific biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Ethyl 2-{3-[(2-chlorophenyl)sulfanyl]propanamido}-4,5-dimethylthiophene-3-carboxylate can be compared with other thiophene derivatives, such as:

    Ethyl 2-{3-[(2-bromophenyl)sulfanyl]propanamido}-4,5-dimethylthiophene-3-carboxylate: Similar structure but with a bromine atom instead of chlorine.

    Ethyl 2-{3-[(2-methylphenyl)sulfanyl]propanamido}-4,5-dimethylthiophene-3-carboxylate: Similar structure but with a methyl group instead of chlorine.

    Ethyl 2-{3-[(2-nitrophenyl)sulfanyl]propanamido}-4,5-dimethylthiophene-3-carboxylate: Similar structure but with a nitro group instead of chlorine.

The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C18H20ClNO3S2

Molecular Weight

397.9 g/mol

IUPAC Name

ethyl 2-[3-(2-chlorophenyl)sulfanylpropanoylamino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C18H20ClNO3S2/c1-4-23-18(22)16-11(2)12(3)25-17(16)20-15(21)9-10-24-14-8-6-5-7-13(14)19/h5-8H,4,9-10H2,1-3H3,(H,20,21)

InChI Key

PEZHFRUNLKVFLQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CCSC2=CC=CC=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.